

The Discovery and History of Spiculisporic Acid: A Technical Guide

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Abstract

Spiculisporic acid, a bioactive secondary metabolite, has garnered significant interest since its discovery due to its unique chemical structure and diverse biological activities. This technical guide provides a comprehensive overview of the discovery, history, and key experimental methodologies related to this fascinating molecule. We delve into its initial isolation, structural elucidation, and production methods, with a focus on providing detailed protocols for researchers, scientists, and drug development professionals. Furthermore, this guide summarizes the quantitative data on its production and biological activity and presents a putative biosynthetic pathway based on current knowledge.

Introduction

Spiculisporic acid (4,5-dicarboxy-4-pentadecanolide) is a fatty acid-type biosurfactant characterized by a y-butyrolactone ring, two carboxyl groups, and a long alkyl chain.[1] First isolated in the early 20th century, it has since been identified from various fungal species. Its amphiphilic nature, arising from the combination of a hydrophobic fatty acid tail and a hydrophilic head containing carboxyl groups, underpins its surfactant properties and contributes to its biological activities. These activities, particularly its antimicrobial effects, have positioned **spiculisporic acid** as a compound of interest for potential applications in the pharmaceutical, cosmetic, and biotechnology industries.[1][2] This document aims to provide an in-depth technical resource on the foundational aspects of **spiculisporic acid** research.



Discovery and Initial Characterization

Spiculisporic acid was first discovered in 1931 by Clutterbuck, Raistrick, and Rintoul.[1] It was isolated as a crystalline precipitate from the acidified culture broth of the fungus Penicillium spiculisporum Lehman.[1] This initial work laid the groundwork for understanding a new class of microbial metabolites.

Producing Organisms

While initially identified from Penicillium spiculisporum, **spiculisporic acid** and its derivatives have since been isolated from other fungal genera. Notable producers include:

- Talaromyces trachyspermus: This species has been a subject of research for optimizing **spiculisporic acid** production, particularly using fed-batch fermentation techniques.[1][3]
- Aspergillus cejpii: An endophytic fungus from which spiculisporic acid with significant antimicrobial activity has been isolated.

Physicochemical Properties

Spiculisporic acid is a white, crystalline solid. Its structure confers upon it the properties of a biosurfactant.

Property	Value	Reference
Molecular Formula	C17H28O6	
Molecular Weight	328.40 g/mol	_
Appearance	White crystalline solid	[4]
Classification	Fatty acid-type biosurfactant	[1]

Experimental Protocols

This section provides detailed methodologies for the isolation, characterization, and bioactivity assessment of **spiculisporic acid**, based on historical accounts and modern adaptations.



Historical Isolation Protocol from Penicillium spiculisporum

This protocol is based on the original discovery by Clutterbuck et al. (1931) and subsequent patents describing the fermentation process.

Objective: To isolate crystalline **spiculisporic acid** from the culture broth of P. spiculisporum.

Materials:

- Culture of Penicillium spiculisporum (e.g., ATCC 16071)
- Nutrient culture medium (containing carbohydrate source, nitrogen source, inorganic salts)
- · Hydrochloric acid (HCl) for pH adjustment
- Filtration apparatus
- Heating equipment

Procedure:

- Fermentation: Cultivate Penicillium spiculisporum in a suitable nutrient culture medium under aerobic conditions. A patent from the era suggests maintaining the pH of the culture medium between 1.2 and 2.5 during fermentation to promote precipitation of the acid.[5]
- Acidification and Precipitation: As the fermentation progresses, spiculisporic acid
 precipitates out of the acidic culture broth.[1]
- Mycelia Removal: Heat the cultured broth to 70-90°C for a short period to aid in the subsequent separation steps. Remove the fungal mycelia by filtration.[5]
- Crystallization: The filtrate, containing the dissolved and suspended spiculisporic acid, is further processed. The original method involved the crystallization of the acid from the acidified broth.[1]
- Purification: The crude crystalline product can be further purified by recrystallization from a suitable solvent.



Modern Production and Purification from Talaromyces trachyspermus

This protocol is based on modern fed-batch fermentation techniques which have been shown to significantly increase the yield of **spiculisporic acid**.[1][3]

Objective: To produce and purify a high yield of **spiculisporic acid**.

Materials:

- Culture of Talaromyces trachyspermus (e.g., NBRC 32238)
- Fermentation medium (e.g., glucose or sucrose as a carbon source, meat extract as a nitrogen source, and FeCl₃)
- Bioreactor with pH, temperature, and aeration control
- Ethanol for extraction
- Filtration and evaporation equipment

Procedure:

- Inoculum Preparation: Grow a seed culture of T. trachyspermus.
- Fed-Batch Fermentation: In a bioreactor, cultivate the fungus in a production medium. A typical batch starts with 100 g/L of sucrose. Maintain the pH at approximately 3.0 and the temperature at 28°C with aeration.[1][3] After an initial growth phase (e.g., 6 days), feed a concentrated sucrose solution periodically to maintain a high production rate.[1]
- Harvesting: After fermentation (e.g., 12-18 days), harvest the culture broth containing the precipitated spiculisporic acid and mycelia.
- Extraction: Separate the solid components (mycelia and spiculisporic acid) from the broth
 by filtration. Wash the solids with water. Extract the spiculisporic acid from the solid mass
 using ethanol.[2]



 Purification: Evaporate the ethanol to obtain crude spiculisporic acid. Further purify by recrystallization.

Structural Elucidation

The structure of **spiculisporic acid** is typically confirmed using modern spectroscopic techniques.

- 4.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
- Instrumentation: A 400 MHz NMR spectrometer.
- Sample Preparation: Dissolve the purified **spiculisporic acid** in a suitable deuterated solvent, such as ethanol-d6.
- Analysis: Acquire ¹H and ¹³C NMR spectra. The chemical shifts and coupling constants are compared with published data for spiculisporic acid.
- 4.3.2. Mass Spectrometry (MS)
- Instrumentation: High-resolution mass spectrometer (e.g., ESI-QTOF).
- Analysis: Determine the accurate mass of the molecule to confirm its elemental composition (C₁₇H₂₈O₆).

Antimicrobial Susceptibility Testing

The antimicrobial activity of **spiculisporic acid** is commonly assessed by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Objective: To determine the lowest concentration of **spiculisporic acid** that inhibits the visible growth of a microorganism.

Materials:

- Purified spiculisporic acid
- Bacterial and/or fungal strains for testing



- Sterile 96-well microtiter plates
- Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria)
- Spectrophotometer or microplate reader

Procedure:

- Preparation of Spiculisporic Acid Stock Solution: Dissolve a known weight of spiculisporic acid in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
- Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the **spiculisporic acid** stock solution with the sterile broth medium to achieve a range of desired concentrations.
- Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the broth medium, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
- Inoculation: Add a standardized volume of the microbial inoculum to each well of the
 microtiter plate containing the serially diluted spiculisporic acid. Include positive
 (microorganism in broth without the compound) and negative (broth only) controls.
- Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
- MIC Determination: The MIC is the lowest concentration of spiculisporic acid in which no
 visible growth of the microorganism is observed. This can be assessed visually or by
 measuring the optical density using a microplate reader.[6][7]

Quantitative Data Production Yields of Spiculisporic Acid

The yield of **spiculisporic acid** can vary significantly depending on the producing strain and the cultivation method.



Producing Organism	Cultivation Method	Key Parameters	Yield	Reference
Talaromyces trachyspermus NBRC 32238	Flask Culture	100 g/L glucose, pH 3.0, 7 days	~11.3 g/L	[1]
Talaromyces trachyspermus NBRC 32238	Fed-batch Bioreactor	Sucrose feed	~60 g/L	[1][3]

Antimicrobial Activity of Spiculisporic Acid

Spiculisporic acid has demonstrated notable antimicrobial activity against a range of bacteria.

Test Organism	MIC (μg/mL)	Reference
Escherichia coli	31.25	
Pseudomonas aeruginosa	31.25	_
Staphylococcus aureus	31.25	_
Serratia marcescens	15.63	_
Acinetobacter baumannii	62.5	_
Methicillin-resistant Staphylococcus aureus (MRSA)	62.5	_

Biosynthesis

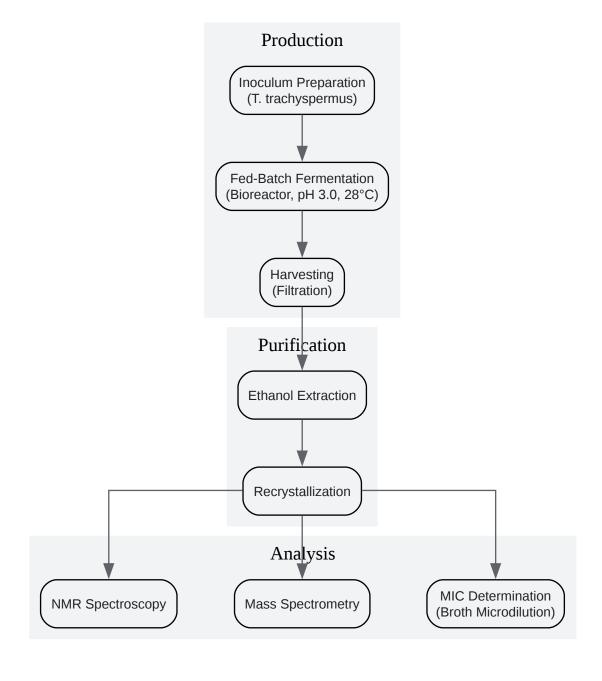
The biosynthesis of **spiculisporic acid** is understood to be initiated through the condensation of a fatty acyl-CoA and a derivative of the citric acid cycle.

Studies have indicated that the biosynthesis involves the condensation of lauroyl-CoA (a C12 fatty acyl-CoA) and 2-oxoglutarate.[1][2][8] This reaction is catalyzed by the enzyme decylhomocitrate synthase.[1][2][8] The resulting intermediate is then believed to undergo



subsequent enzymatic modifications, including cyclization to form the characteristic γ -butyrolactone ring.

Visualizations Experimental Workflow

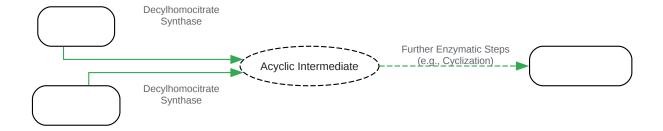


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Caption: Workflow for the production, purification, and analysis of **spiculisporic acid**.



Putative Biosynthetic Pathway



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Caption: The initial step in the proposed biosynthetic pathway of **spiculisporic acid**.

Conclusion

Spiculisporic acid remains a molecule of significant scientific interest, from its historical discovery to its modern production and potential applications. This technical guide has provided a detailed overview of its history, methods of production and analysis, and biological activity. The provided experimental protocols and summarized data offer a valuable resource for researchers in the fields of natural product chemistry, microbiology, and drug development. Further research into the complete biosynthetic pathway and the exploration of its full range of biological activities will undoubtedly continue to unveil the potential of this remarkable fungal metabolite.

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